![molecular formula C13H13F3O2S B1428914 2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid CAS No. 1461715-37-6](/img/structure/B1428914.png)
2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid
Overview
Description
2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a cyclopentylsulfanyl group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Oxidation: The sulfur atom can be oxidized to sulfoxides or sulfones.
- Reduction: The carboxylic acid group can be converted to alcohols or aldehydes.
- Substitution Reactions: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Table 1: Chemical Transformations
Reaction Type | Example Products | Common Reagents |
---|---|---|
Oxidation | Sulfoxides, Sulfones | Hydrogen peroxide |
Reduction | Alcohols, Aldehydes | Lithium aluminum hydride |
Substitution | Substituted benzoic acids | Nucleophiles (amines, thiols) |
Biology
Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activities. Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
Potential Biological Activities:
- Antimicrobial Properties: Investigated for efficacy against various pathogens.
- Anticancer Activity: Early-stage studies indicate potential in inhibiting tumor growth.
Case Study: Antimicrobial Activity
A study conducted on the antimicrobial effects of similar trifluoromethyl-substituted compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar properties.
Materials Science
The compound is also explored in materials science for its potential use in developing new materials with enhanced properties. Its unique chemical structure allows for modifications that can lead to materials with improved thermal stability and chemical resistance.
Applications in Material Development:
- Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific functional characteristics.
- Coatings and Adhesives: Investigated for use in formulations requiring enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The cyclopentylsulfanyl group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylsulfanyl)benzoic acid: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
5-(Trifluoromethyl)benzoic acid:
Biological Activity
2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H13F3O2S
- Molecular Weight : 284.29 g/mol
- CAS Number : 1461715-37-6
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity, and a cyclopentylsulfanyl moiety that may contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammation.
- Receptor Modulation : It might act as a modulator of receptor activity, influencing cellular signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, the presence of the trifluoromethyl group often correlates with increased antimicrobial efficacy.
Anti-inflammatory Effects
Research suggests that benzoic acid derivatives can exhibit anti-inflammatory properties. The cyclopentylsulfanyl group may enhance this effect by modulating inflammatory pathways.
Anticancer Potential
Preliminary investigations into related compounds have shown promise in anticancer applications. The ability of such compounds to induce apoptosis in cancer cells could be explored further for therapeutic development.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1: Antimicrobial Activity | Investigated a series of benzoic acid derivatives; compounds with trifluoromethyl groups showed enhanced activity against Gram-positive bacteria. |
Study 2: Anti-inflammatory Mechanisms | Explored the effects of benzoic acid derivatives on cytokine production in macrophages; demonstrated significant reduction in TNF-alpha levels. |
Study 3: Anticancer Activity | Evaluated the cytotoxic effects of related compounds on various cancer cell lines; observed significant growth inhibition at micromolar concentrations. |
Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2S/c14-13(15,16)8-5-6-11(10(7-8)12(17)18)19-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFLHRMDKCGQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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